molecular formula C15H29NaO5S B12771306 Sodium 2-(dodecanoyloxy)propane-1-sulfonate CAS No. 928663-45-0

Sodium 2-(dodecanoyloxy)propane-1-sulfonate

Cat. No.: B12771306
CAS No.: 928663-45-0
M. Wt: 344.4 g/mol
InChI Key: NVIZQHFCDBQNPH-UHFFFAOYSA-M
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Description

Sodium 2-(dodecanoyloxy)propane-1-sulfonate is an organic compound with the molecular formula C15H29NaO5S. It is a surfactant, commonly used in personal care products due to its excellent cleansing and foaming properties. This compound is known for its mildness and effectiveness in various formulations, making it a popular choice in the cosmetics industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(dodecanoyloxy)propane-1-sulfonate typically involves the esterification of dodecanoic acid with 2-hydroxypropane-1-sulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous esterification and neutralization steps, ensuring high yield and purity of the final product. The use of advanced reactors and purification techniques helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(dodecanoyloxy)propane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(dodecanoyloxy)propane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium 2-(dodecanoyloxy)propane-1-sulfonate is its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with both hydrophobic and hydrophilic molecules, facilitating the formation of micelles that trap and remove dirt and oils. This property makes it highly effective in cleansing applications .

Comparison with Similar Compounds

  • Sodium lauroyl methyl isethionate
  • Sodium cocoyl isethionate
  • Sodium lauroyl sarcosinate

Comparison: Sodium 2-(dodecanoyloxy)propane-1-sulfonate is unique due to its secondary ester structure, which provides greater hydrolytic stability compared to other surfactants. This stability, coupled with its broad pH range, makes it versatile for various formulations. Additionally, its mildness and excellent foaming properties set it apart from other similar compounds .

Properties

CAS No.

928663-45-0

Molecular Formula

C15H29NaO5S

Molecular Weight

344.4 g/mol

IUPAC Name

sodium;2-dodecanoyloxypropane-1-sulfonate

InChI

InChI=1S/C15H30O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(16)20-14(2)13-21(17,18)19;/h14H,3-13H2,1-2H3,(H,17,18,19);/q;+1/p-1

InChI Key

NVIZQHFCDBQNPH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)CS(=O)(=O)[O-].[Na+]

physical_description

Liquid, Other Solid

Origin of Product

United States

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